Potency Benchmark: Antimycobacterial Activity Against *M. tuberculosis*
Compounds bearing the -SCF3 group have demonstrated potent antimycobacterial activity. In a direct study on N-trifluoromethylthiolated sulfonimidamides, two derivatives (compounds 13 and 15) showed MIC values of 4–8 μg/mL against *M. tuberculosis* [1]. This level of activity is comparable to ethambutol, a WHO-recommended first-line TB drug [1]. This contrasts with the baseline activity of unsubstituted pyrazinamide, which typically exhibits higher MIC values (e.g., 25 μg/mL) against the H37Rv strain under certain testing conditions [2]. This suggests that the inclusion of the -SCF3 group can enhance antimycobacterial potency.
| Evidence Dimension | Antimycobacterial potency (MIC) |
|---|---|
| Target Compound Data | 4–8 μg/mL (for lead compounds in a series featuring the -SCF3 group) |
| Comparator Or Baseline | Pyrazinamide: MIC = 25 μg/mL against *M. tuberculosis* H37Rv |
| Quantified Difference | Up to a 6.25-fold improvement in potency (MIC of 4 vs 25 μg/mL). |
| Conditions | *In vitro* activity against *Mycobacterium tuberculosis*; MIC determined by broth dilution. |
Why This Matters
For researchers designing new antitubercular agents, the -SCF3 group offers a demonstrable advantage in achieving low single-digit μg/mL potency, a critical threshold for advancing a compound into lead optimization.
- [1] N-Trifluoromethylthiolated Sulfonimidamides and Sulfoximines: Anti-microbial, Anti-mycobacterial, and Cytotoxic Activity. (2019). ACS Med. Chem. Lett., 10(10), 1457–1461. doi: 10.1021/acsmedchemlett.9b00285 View Source
- [2] PMC9103619. Table 2. Comparison of MIC values against *M. tuberculosis* H37Rv. Retrieved from https://pmc.ncbi.nlm.nih.gov/articles/PMC9103619/table/materials-15-03085-t002/ View Source
